2-Methoxyethanol

Toxicology Occupational Safety Reproductive Health

2-Methoxyethanol (CAS 32718-54-0, also widely indexed as 109-86-4), also known as ethylene glycol monomethyl ether or methyl cellosolve, is a glycol ether solvent with the molecular formula C3H8O2 and a molecular weight of 76.09 g/mol. It is a clear, colorless liquid with an ether-like odor, miscible with water and many organic solvents.

Molecular Formula C3H8O2
C3H8O2
CH3OCH2CH2OH
Molecular Weight 76.09 g/mol
CAS No. 32718-54-0
Cat. No. B7771088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxyethanol
CAS32718-54-0
Molecular FormulaC3H8O2
C3H8O2
CH3OCH2CH2OH
Molecular Weight76.09 g/mol
Structural Identifiers
SMILESCOCCO
InChIInChI=1S/C3H8O2/c1-5-3-2-4/h4H,2-3H2,1H3
InChIKeyXNWFRZJHXBZDAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitygreater than or equal to 100 mg/mL at 70 °F (NTP, 1992)
Miscible with water
Miscible with alcohol, ether, acetone, dimethylformamide
Miscible with hydrocarbons, alcohols, ketones, glycols
Solubility in water: miscible
Miscible

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxyethanol (CAS 32718-54-0) Procurement Baseline: Glycol Ether Solvent Properties and Comparator Identification


2-Methoxyethanol (CAS 32718-54-0, also widely indexed as 109-86-4), also known as ethylene glycol monomethyl ether or methyl cellosolve, is a glycol ether solvent with the molecular formula C3H8O2 and a molecular weight of 76.09 g/mol. It is a clear, colorless liquid with an ether-like odor, miscible with water and many organic solvents [1]. This compound belongs to the ethylene glycol monoalkyl ether family, which includes key structural analogs such as 2-ethoxyethanol (2-EE, CAS 110-80-5), 2-propoxyethanol (2-PE, CAS 2807-30-9), and 2-butoxyethanol (2-BE, CAS 111-76-2), as well as the structural isomer 1-methoxy-2-propanol (PGME, CAS 107-98-2) [2][3]. While these glycol ethers share broad solvent characteristics, their specific physicochemical properties, toxicological profiles, and performance in specialized applications differ in ways that are critical for procurement and formulation decisions.

Why 2-Methoxyethanol Cannot Be Substituted with 2-Ethoxyethanol or 1-Methoxy-2-propanol in Critical Applications


Substituting 2-methoxyethanol (2-ME) with other glycol ethers such as 2-ethoxyethanol (2-EE) or 1-methoxy-2-propanol (PGME) is not straightforward and can lead to significant differences in toxicity, selectivity, and process outcomes. While these compounds are all classified as glycol ether solvents, their varying alkyl chain lengths and structural arrangements result in distinct metabolic pathways and toxicological profiles. For instance, the rank order of toxicity for ethylene glycol ethers in rodent models is 2-ME > 2-EE > 2-BE, with 2-ME exhibiting the most severe testicular and hematological effects at lower doses [1]. Furthermore, in specialized synthetic applications such as Williamson etherification, 2-ME induces a unique solvent-mediated selectivity that suppresses undesired ester formation, a property not replicated by other common solvents [2]. Similarly, for liquid-liquid extraction of aromatic compounds from aliphatic mixtures, 2-ME offers selectivity values that differ from those of acetonitrile and other extraction solvents [3]. These differences are quantitative and must be evaluated when selecting a solvent for a specific research or industrial process.

Quantitative Differentiation of 2-Methoxyethanol (CAS 32718-54-0) Against Closest Analogs: Evidence for Scientific Procurement


Comparative Toxicity: 2-Methoxyethanol Exhibits the Highest Toxicity Among Ethylene Glycol Ethers in Rodent Models

In a comprehensive 13-week drinking water study conducted by the National Toxicology Program (NTP), the rank order of toxicity for three ethylene glycol ethers was determined to be 2-methoxyethanol (2-ME) > 2-ethoxyethanol (2-EE) > 2-butoxyethanol (2-BE) based on survival, decreased body weight gains, and histopathologic effects [1]. Specifically, for testicular degeneration in male rats, 2-ME induced adverse effects at the lowest tested concentration of 750 ppm (corresponding to an estimated consumption of approximately 70 mg/kg), and no NOAEL (No-Observed-Adverse-Effect Level) could be established [2]. In contrast, the NOAEL for testicular degeneration with 2-EE was 1250 ppm (approximately 100 mg/kg) [3]. For male mice, the NOAEL for testicular degeneration was 2000 ppm for 2-ME, compared to 20,000 ppm for 2-EE [4]. These data indicate that 2-ME is approximately 1.7-fold more toxic than 2-EE in rats and 10-fold more toxic in mice for this specific endpoint.

Toxicology Occupational Safety Reproductive Health

Solvent-Mediated Selectivity in Williamson Etherification: 2-Methoxyethanol Suppresses Ester Formation Compared to Standard Conditions

In the Williamson etherification of 5-hydroxy-2-nitrobenzoic acid derivatives, 2-methoxyethanol (2-ME) induces a remarkable selectivity, producing the desired ether product with isolated yields of up to quantitative (>99%) while limiting the undesired ester byproduct to <1% [1]. This selectivity is attributed to the proticity of 2-ME, which establishes a reaction mixture pH that favors ether formation and renders any incidentally formed ester unstable, leading to its hydrolysis [2]. In contrast, when using alternative solvents such as acetonitrile or DMF under otherwise identical conditions, significant ester formation is observed, complicating purification and reducing ether yield [3].

Organic Synthesis Reaction Selectivity Williamson Etherification

Liquid-Liquid Extraction Selectivity for BTX Aromatics: 2-Methoxyethanol vs. Acetonitrile

Liquid-liquid equilibrium (LLE) data for ternary systems containing hexadecane, benzene/toluene/p-xylene (BTX), and either 2-methoxyethanol or acetonitrile at 298.15 K revealed that both solvents exhibit high selectivity for aromatic extraction from aliphatic mixtures. The selectivity of 2-methoxyethanol for BTX aromatics was found to be dozens of times more than unity, especially at low aromatic concentrations [1]. While both 2-ME and acetonitrile are effective extractants, the selectivity values differ, and the NRTL and UNIQUAC model correlations provide quantitative parameters (RMSD <1%) that allow for precise process simulation and solvent selection based on specific aromatic/aliphatic feed compositions [2].

Separation Science Liquid-Liquid Extraction BTX Aromatics

Conductivity Measurements of Coordination Compounds: 2-Methoxyethanol Offers Lower Donor Ability than Nitrobenzene or DMSO

For conductivity measurements on coordination compounds, methylcellosolve (2-methoxyethanol) is a superior solvent compared to nitrobenzene or dimethylsulphoxide (DMSO) due to its lower donor ability [1]. The study established molar conductivity ranges for 1:1, 2:1, and 3:1 electrolytes in 2-ME, providing a reference for determining the electrolytic nature of coordination complexes [2]. While quantitative conductivity values for comparator solvents are not directly provided in the same study, the lower donor ability of 2-ME minimizes solvent-solute interactions that can obscure the true electrolytic behavior of coordination compounds, making it a preferred medium for this analytical technique [3].

Coordination Chemistry Conductivity Measurements Electrolyte Behavior

Physical Property Differences: Density, Boiling Point, and Dielectric Constant of 2-Methoxyethanol Compared to 2-Ethoxyethanol

2-Methoxyethanol (2-ME) and 2-ethoxyethanol (2-EE) exhibit distinct physical properties that influence their solvent behavior. At 20°C, 2-ME has a density of 0.965 g/mL and a boiling point of 124-125°C, whereas 2-EE has a density of 0.930 g/mL and a boiling point of 135°C . The dielectric constant of 2-ME is 15.8 at 20°C, while that of 2-EE is 13.3 at 20°C . These differences, though seemingly small, affect solvation power, evaporation rate, and compatibility with other formulation components.

Solvent Properties Physical Chemistry Formulation

High-Value Application Scenarios for 2-Methoxyethanol (CAS 32718-54-0) Based on Quantified Differentiation


Selective Williamson Etherification for Synthesis of Oxidation-Resistant Amides

In the synthesis of ether-functionalized amides, 2-methoxyethanol (2-ME) enables highly selective Williamson etherification of 5-hydroxy-2-nitrobenzoic acid derivatives, achieving >99% isolated yield of the desired ether with <1% ester byproduct [1]. This selectivity is unique to 2-ME and is not replicated by standard polar aprotic solvents such as acetonitrile or DMF. The resulting ether products serve as precursors for amides with unusual robustness against oxidative degradation, essential for molecular electret materials that transfer strongly oxidizing holes at about −6.4 eV vs. vacuum [2]. Researchers and process chemists should procure 2-ME specifically when this solvent-induced selectivity is required to avoid laborious purification steps and maximize product yield.

Liquid-Liquid Extraction of BTX Aromatics from Aliphatic Mixtures

2-Methoxyethanol is an effective solvent for the liquid-liquid extraction of benzene, toluene, and xylene (BTX) from aliphatic hydrocarbon mixtures. LLE data at 298.15 K demonstrate that 2-ME exhibits selectivity for BTX aromatics that is dozens of times greater than unity, with reliable correlation using NRTL and UNIQUAC models (RMSD <1%) [3]. This performance positions 2-ME as a viable alternative to acetonitrile for aromatic extraction processes, offering different phase behavior and selectivity characteristics that can be optimized for specific feed compositions. Procurement of 2-ME for this application should be based on its distinct selectivity profile and the availability of validated thermodynamic models for process simulation.

Conductivity Measurements of Coordination Compounds Requiring Low Donor Solvents

For conductivity measurements on coordination compounds, 2-methoxyethanol (methylcellosolve) is a superior solvent compared to nitrobenzene or dimethylsulphoxide due to its low donor ability, which minimizes solvent-solute interactions [4]. The established molar conductivity ranges for 1:1, 2:1, and 3:1 electrolytes in 2-ME provide a reliable benchmark for determining the electrolytic nature of unknown coordination complexes [5]. This application scenario is particularly relevant for inorganic and coordination chemists who require a weakly interacting medium to accurately assess the conductivity behavior of their compounds. Procurement of high-purity 2-ME is recommended for this analytical technique.

Specialty Coatings and Inks Requiring Specific Volatility and Solvency

2-Methoxyethanol is widely used as a co-solvent in inks, paints, and coatings due to its miscibility with water and organic solvents, and its relatively low boiling point (124-125°C) [6]. Compared to 2-ethoxyethanol (boiling point 135°C), 2-ME offers faster evaporation and lower viscosity, which can be advantageous for applications requiring rapid drying or lower film thickness. Its dielectric constant of 15.8 (vs. 13.3 for 2-EE) provides higher polarity and solvating power for polar resins and dyes . However, due to its higher toxicity profile (NOAEL for testicular effects <750 ppm in rats vs. 1250 ppm for 2-EE) [7], procurement of 2-ME for these applications must be accompanied by rigorous exposure controls and consideration of less toxic alternatives such as 1-methoxy-2-propanol where selectivity advantages are not required.

Technical Documentation Hub

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